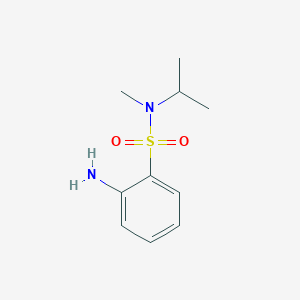
N-(isopropyl)-N-(methyl)-2-aminobenzenesulfonamide
Cat. No. B8292298
M. Wt: 228.31 g/mol
InChI Key: PRTRXKRYTCWKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07511133B2
Procedure details


A 250 mL round bottom flask was equipped with a magnetic stirrer and an ice bath. The flask was charged with N-isopropyl-N-methyl-2-nitrobenzenesulfonamide (9.21 mmol), followed by methanol (100 mL). The solution was cooled to 0° C. Hydrazine monohydrate (92.1 mmol) was added, followed by Raney nickel (catalytic amount). After 5 hours TLC (9:1 dichloromethane/ethyl acetate) indicated that the reaction was complete. The reaction was filtered through celite and the catalyst recovered to a separate waste stream. The methanol was removed under reduced pressure and water (100 mL) added. The aqueous solution was extracted with ethyl acetate (100 mL), dried (Na2SO4), filtered, and the solvent removed under vacuum. The resultant yellow oil was purified by silica gel chromatography (1.5″ millimeter×18″ length, 9:1 dichloromethane/ethyl acetate). Fractions containing the desired product were combined and the solvent removed under vacuum to yield N-(isopropyl)-N-(methyl)-2-amino benzene sulfonamide as a clear yellow oil. 2.21 g, (81%). LC/MS: m/z 229.4 [C10H16N2O2S+H]+. 1H-NMR (CDCl3): δ 1.04-1.06 (d, 6H, J=6.7 Hz); 2.73 (s, 3H); 4.15-4.24 (m, 1H, J=6.7 Hz); 4.95 (b, 2H); 6.68-6.78 (m, 2H); 7.24-7.29 (t, 1H, J=7.7 Hz); 7.62-7.65 (d, 1H, J=8.0 Hz)
Name
N-isopropyl-N-methyl-2-nitrobenzenesulfonamide
Quantity
9.21 mmol
Type
reactant
Reaction Step One




Name
dichloromethane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[CH:1]([N:4]([CH3:17])[S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-])=O)(=[O:7])=[O:6])([CH3:3])[CH3:2].CO.O.NN>[Ni].ClCCl.C(OCC)(=O)C>[CH:1]([N:4]([CH3:17])[S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14])(=[O:7])=[O:6])([CH3:3])[CH3:2] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
N-isopropyl-N-methyl-2-nitrobenzenesulfonamide
|
|
Quantity
|
9.21 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])C
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
92.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Five
|
Name
|
dichloromethane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl.C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250 mL round bottom flask was equipped with a magnetic stirrer and an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst recovered to a separate waste stream
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was removed under reduced pressure and water (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with ethyl acetate (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant yellow oil was purified by silica gel chromatography (1.5″ millimeter×18″ length, 9:1 dichloromethane/ethyl acetate)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the desired product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N(S(=O)(=O)C1=C(C=CC=C1)N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
